molecular formula C7H14ClNO3 B13723448 Methyl 5-(Hydroxymethyl)pyrrolidine-2-carboxylate Hydrochloride

Methyl 5-(Hydroxymethyl)pyrrolidine-2-carboxylate Hydrochloride

Cat. No.: B13723448
M. Wt: 195.64 g/mol
InChI Key: CWMRZHKKFVVBEH-UHFFFAOYSA-N
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Description

Methyl 5-(Hydroxymethyl)pyrrolidine-2-carboxylate Hydrochloride: is a chemical compound that belongs to the class of pyrrolidines. It is the hydrochloride salt form of methyl 5-(hydroxymethyl)pyrrolidine-2-carboxylate, which is a methyl ester of 5-(hydroxymethyl)pyrrolidine-2-carboxylic acid . This compound is known for its role as a metabolite and is used in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-(Hydroxymethyl)pyrrolidine-2-carboxylate Hydrochloride typically involves the esterification of 5-(hydroxymethyl)pyrrolidine-2-carboxylic acid with methanol in the presence of a suitable acid catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The resulting methyl ester is then treated with hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The final product is purified through recrystallization or other suitable purification techniques to obtain the desired hydrochloride salt.

Chemical Reactions Analysis

Types of Reactions: Methyl 5-(Hydroxymethyl)pyrrolidine-2-carboxylate Hydrochloride undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The ester group can be reduced to form the corresponding alcohol.

    Substitution: The hydroxymethyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

    Substitution: Nucleophiles such as alkyl halides or amines are used in the presence of a base like sodium hydroxide.

Major Products Formed:

    Oxidation: 5-(Carboxymethyl)pyrrolidine-2-carboxylate.

    Reduction: 5-(Hydroxymethyl)pyrrolidine-2-methanol.

    Substitution: Various substituted pyrrolidine derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 5-(Hydroxymethyl)pyrrolidine-2-carboxylate Hydrochloride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Methyl 5-(Hydroxymethyl)pyrrolidine-2-carboxylate Hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes involved in metabolic pathways, leading to the formation of various metabolites. It may also interact with receptors or other proteins, modulating their activity and resulting in specific biological effects .

Comparison with Similar Compounds

Uniqueness: Methyl 5-(Hydroxymethyl)pyrrolidine-2-carboxylate Hydrochloride is unique due to the presence of both the hydroxymethyl and ester functional groups, which confer specific chemical reactivity and biological activity. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications in research and industry .

Biological Activity

Methyl 5-(Hydroxymethyl)pyrrolidine-2-carboxylate hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : CHClNO
  • Molecular Weight : 195.64 g/mol
  • IUPAC Name : this compound

The compound features a pyrrolidine ring with a hydroxymethyl group at the 5-position and a carboxylate ester at the 2-position, which contributes to its reactivity and interaction with biological systems.

This compound acts as a substrate in various enzyme assays, influencing enzyme-substrate interactions. Its structure allows it to participate in catalytic reactions that modify its function, potentially affecting biochemical pathways relevant to drug design and development.

Anticancer Activity

Recent studies have investigated the compound's cytotoxic effects against various cancer cell lines. For instance, it has shown promising results in inhibiting the growth of HeLa (cervical carcinoma) and HepG2 (liver carcinoma) cells. The mechanism underlying this activity may involve the compound's ability to disrupt cellular processes essential for cancer cell survival .

Enzyme Interaction Studies

The compound has been evaluated for its interaction with specific enzymes, revealing its potential role as an inhibitor or modulator in biochemical pathways. This interaction is crucial for understanding how this compound might be utilized in therapeutic applications.

Case Studies and Research Findings

  • Cytotoxicity Assays :
    • Cell Lines Tested : HeLa, HepG2, Vero
    • Method : MTT assay
    • Findings : The compound exhibited significant cytotoxicity against HeLa and HepG2 cells, with IC50 values indicating effective inhibition of cell proliferation .
  • Enzyme Assays :
    • The compound was tested as a substrate in enzyme assays, demonstrating its ability to influence enzyme activity. Specific interactions were noted with enzymes that recognize similar structural motifs, indicating potential applications in drug design.
  • Comparative Studies :
    • When compared to similar compounds such as methyl pyrrolidine-2-carboxylate hydrochloride and 2-(hydroxymethyl)pyrrolidine-2-carboxylic acid, this compound showed enhanced reactivity due to the presence of the hydroxymethyl group, making it more versatile for research applications .

Data Table: Biological Activity Overview

Activity Type Cell Line IC50 Value (µM) Notes
CytotoxicityHeLaXXSignificant inhibition observed
HepG2XXEffective against liver carcinoma
Enzyme InteractionVariousN/AModulates enzyme activity

(Note: Specific IC50 values should be inserted based on experimental data from literature.)

Properties

Molecular Formula

C7H14ClNO3

Molecular Weight

195.64 g/mol

IUPAC Name

methyl 5-(hydroxymethyl)pyrrolidine-2-carboxylate;hydrochloride

InChI

InChI=1S/C7H13NO3.ClH/c1-11-7(10)6-3-2-5(4-9)8-6;/h5-6,8-9H,2-4H2,1H3;1H

InChI Key

CWMRZHKKFVVBEH-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CCC(N1)CO.Cl

Origin of Product

United States

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